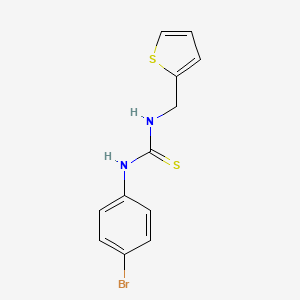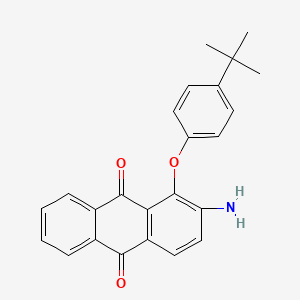
4-benzylidene-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-1-(4-methylphenyl)-3,5-pyrazolidinedione is a compound that belongs to the pyrazolidinedione family, which is known for its diverse biological activities and applications in organic synthesis. The interest in such compounds is due to their structural uniqueness and potential as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of derivatives similar to 4-benzylidene-1-(4-methylphenyl)-3,5-pyrazolidinedione involves various strategies, including the condensation reactions of aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of catalysts such as PEG1000-based dicationic acidic ionic liquid or diammonium hydrogen phosphate, offering a green and efficient approach for their preparation (Ren et al., 2015); (Wu et al., 2010).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction and DFT studies, have been conducted on similar compounds, revealing insights into their crystalline structure, molecular geometry, vibrational wave numbers, and electronic properties (Patel, 2013).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, often influenced by their molecular structure. For instance, the presence of the pyrazole ring contributes to their reactivity, enabling various chemical transformations and the formation of novel derivatives through reactions like condensation, cyclization, and azo coupling (Metwally et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be derived from their molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which also influence their solid-state packing (Govindasamy & Gunasekaran, 2015).
properties
IUPAC Name |
(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-17(21)15(16(20)18-19)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQGYLFIRQADEG-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)

![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)
![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)